Phenylboronic acid
Overview
Description
Phenylboronic acid, also known as benzeneboronic acid, is an organic compound with the chemical formula C₆H₇BO₂. It is a white to yellow powder that is commonly used in organic synthesis. This compound contains a phenyl group (C₆H₅) attached to a boronic acid group (B(OH)₂). This compound is known for its mild Lewis acidity and stability, making it an important reagent in various chemical reactions .
Mechanism of Action
Target of Action
Phenylboronic acid (PBA) is known to interact with various targets. One of its primary targets is Cocaine Esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . PBA also has the unique ability to selectively recognize cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .
Mode of Action
The interaction of PBA with its targets is quite unique. It forms reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
Biochemical Pathways
PBA is commonly used as a building block in synthetic organic chemistry, most often in the Suzuki coupling reaction , where a boronic acid reacts with an organic halide to form a carbon–carbon bond . It also plays a role in the recognition of cis-diol containing molecules, which can affect various biochemical pathways .
Pharmacokinetics
It has been used in the development of ph-responsive nano-drug delivery systems, which have shown to improve the pharmacokinetics of drugs . In one study, a boronic acid/ester-based pH-responsive nano-drug delivery system was designed to target the acidic microenvironment of tumors .
Result of Action
The result of PBA’s action can vary depending on its application. For instance, in the context of drug delivery, PBA-based systems have shown high anticancer activity with low systemic toxicity . In another application, PBA-functionalized polymers showed a high binding affinity and a relatively high binding capacity for adenosine and catechol .
Action Environment
The action of PBA can be influenced by environmental factors. For example, the pH of the environment can affect the binding and release of molecules by PBA . In addition, the solvent used in the polymerization of PBA-functionalized polymers can affect their selectivity .
Biochemical Analysis
Biochemical Properties
Phenylboronic acid derivatives are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . The interaction of phenylboronic acids with diols and strong Lewis bases as fluoride or cyanide anions leads to their utility in various sensing applications .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific context of its use. For instance, boronic acids have been used for electrophoresis of glycated molecules . They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of reversible complexes with polyols . This interaction is central to its role in various biochemical applications, including sensing and therapeutic applications .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings can vary depending on the specific application. It is known that boronic acids are stable and easy to handle, making them attractive for use in various research contexts .
Metabolic Pathways
This compound does not naturally occur in metabolic pathways. Its unique properties allow it to interact with various biomolecules, potentially influencing metabolic processes .
Preparation Methods
Phenylboronic acid can be synthesized through several methods:
Electrophilic Borates: Another method involves trapping phenylmetal intermediates from phenyl halides or directed ortho-metalation using electrophilic borates.
Transmetalation: Phenylsilanes and phenylstannanes can transmetalate with BBr₃, followed by hydrolysis to form this compound.
Transition Metal Catalysis: Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts.
Chemical Reactions Analysis
Phenylboronic acid undergoes various chemical reactions:
- Reaction: PhB(OH)₂ + R-X → Ph-R + B(OH)₃ (where R is an organic halide)
Dehydration: The dehydration of this compound gives boroxines, the trimeric anhydrides of this compound.
Cross-Coupling Reactions: This compound is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a source of a phenyl group
Complex Formation: This compound forms reversible complexes with diols and polyols, which is useful for saccharide recognition.
Scientific Research Applications
Phenylboronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid is unique compared to other boronic acids due to its phenyl group, which provides specific reactivity and stability. Similar compounds include:
Methylboronic Acid (CH₃B(OH)₂): Contains a methyl group instead of a phenyl group.
Vinylboronic Acid (CH₂=CHB(OH)₂): Contains a vinyl group.
2-Formylthis compound (C₇H₇BO₃): Contains a formyl group attached to the phenyl ring.
This compound’s unique ability to form stable complexes with diols and its application in cross-coupling reactions make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
phenylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITXNWTGFUOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2 | |
Record name | phenylboronic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Phenylboronic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059179 | |
Record name | Boronic acid, phenyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9059179 | |
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Molecular Weight |
121.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white hygroscopic solid; [Acros Organics MSDS] | |
Record name | Benzeneboronic acid | |
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Vapor Pressure |
0.00000856 [mmHg] | |
Record name | Benzeneboronic acid | |
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CAS No. |
98-80-6 | |
Record name | Phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzeneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098806 | |
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Record name | Phenylboronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01795 | |
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Record name | Phenylboronic acid | |
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Record name | Boronic acid, B-phenyl- | |
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Record name | Boronic acid, phenyl- | |
Source | EPA DSSTox | |
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Record name | Dihydroxy(phenyl)borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.456 | |
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Record name | BENZENEBORONIC ACID | |
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Retrosynthesis Analysis
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